molecular formula C6H8N2OS B1621758 Hydantoin, 3-allyl-2-thioxo- CAS No. 2010-16-4

Hydantoin, 3-allyl-2-thioxo-

Cat. No. B1621758
CAS RN: 2010-16-4
M. Wt: 156.21 g/mol
InChI Key: UVUYSPTYWQXNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07919630B2

Procedure details

Glycine (30 g, 0.40 mol), triethylamine (44 g, 0.44 mol), pyridine (100 mL), and water (100 mL) were mixed in a flask equipped with a magnetic stirrer and a temperature controller. Allyl isothiocyanate (44 g, 0.44 mol) was added, and the temperature was raised to 55° C. (the mixture became homogeneous at ca. 30°). When the mixture reached this temperature, it was allowed to cool to room temperature. The mixture was extracted with 3×200 mL of toluene to remove the pyridine and excess isothiocyanate and was then treated with 66 mL (0.8 mol) of concentrated hydrochloric acid. The mixture was heated at 90° C. for 2.5 hr and was then stirred rapidly while it cooled to room temperature. A solid mass of crystals formed instantaneously when the solution was seeded with a fragment of a crystal of authentic product. After the suspension stood at room temperature overnight, the product was collected and pressed with rubber dam. The filter cake was washed with 3×60 mL of water (the filter cake was pressed with rubber dam after each wash). After the material had dried to constant weight in a hood draft, it weighed 49 g (71% yield). NMR (CD3OD) δ 4.9-6.1 (m, 3H), 4.6 (s, 1H), 4.3 (d, 2H), 4.0 (s, 2H). HPLC analysis showed no other components at several wavelengths.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
66 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=O.C(N(CC)CC)C.[CH2:13]([N:16]=[C:17]=[S:18])[CH:14]=[CH2:15].Cl>O.N1C=CC=CC=1>[CH2:13]([N:16]1[C:3](=[O:5])[CH2:2][NH:1][C:17]1=[S:18])[CH:14]=[CH2:15]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
44 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
C(C=C)N=C=S
Step Three
Name
Quantity
66 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
was then stirred rapidly while it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
became homogeneous at ca. 30°
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×200 mL of toluene
CUSTOM
Type
CUSTOM
Details
to remove the pyridine and excess isothiocyanate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 90° C. for 2.5 hr
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
A solid mass of crystals formed instantaneously when the solution
CUSTOM
Type
CUSTOM
Details
the product was collected
WASH
Type
WASH
Details
The filter cake was washed with 3×60 mL of water (the filter cake
WASH
Type
WASH
Details
each wash)
CUSTOM
Type
CUSTOM
Details
After the material had dried to constant weight in a hood draft, it

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C=C)N1C(NCC1=O)=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.